molecular formula C13H16O B1669412 Cyclohexyl phenyl ketone CAS No. 712-50-5

Cyclohexyl phenyl ketone

Cat. No.: B1669412
CAS No.: 712-50-5
M. Wt: 188.26 g/mol
InChI Key: BMFYCFSWWDXEPB-UHFFFAOYSA-N
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Description

Cyclohexyl phenyl ketone (IUPAC: Cyclohexyl(phenyl)methanone, CAS 712-50-5) is an aromatic ketone with the molecular formula C₁₃H₁₆O. Structurally, it consists of a cyclohexyl group attached to a benzophenone scaffold. This compound is synthesized via Friedel-Crafts acylation or catalytic methods using MnO, achieving yields up to 56.4% under optimized conditions (345°C, 4 hours) . Key applications include:

  • Photochemistry: Precursor to α-hydroxythis compound (Irgacure 184), a high-efficiency photoinitiator used in coatings and electronics .
  • Polymer Science: Incorporation into poly(aryl ether ketone) resins (PAEK) reduces dielectric constants (2.95–3.26 @10 GHz), enhancing suitability for high-frequency communication devices .
  • Organic Synthesis: Intermediate in catalytic enantioselective reactions, such as cyanosilylation and hydrosilylation, with enantiomeric excess (ee) up to 83% .

Preparation Methods

Diels-Alder-Based Continuous Synthesis

Reaction Mechanism and Stepwise Procedure

The most efficient modern method, as detailed in US Patent 6,881,865, involves a four-step continuous process conducted in a single reactor without intermediate purification. The sequence begins with a [2+4] Diels-Alder reaction between 1,3-butadiene and acrylic acid, forming 3-cyclohexene-1-carboxylic acid. This step proceeds at 120–150°C in benzene or non-aromatic solvents like hexane, achieving >99% conversion of acrylic acid.

Subsequent hydrogenation of the Diels-Alder adduct over a palladium catalyst saturates the cyclohexene ring, yielding cyclohexanecarboxylic acid. The reaction occurs at 50–100°C under 10–30 bar hydrogen pressure, maintaining near-quantitative conversion.

In the chlorination step , thionyl chloride (1.5–2.0 molar equivalents) converts cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride at 25–50°C. Gas chromatography (GC) analyses confirm >99% selectivity, with phosphorous trichloride serving as an alternative chlorinating agent.

Finally, a Friedel-Crafts acylation introduces the phenyl group via reaction with benzene and anhydrous AlCl₃ (1.5:1 molar ratio to acyl chloride). This step achieves >99% selectivity for cyclohexyl phenyl ketone at reflux temperatures, eliminating the need for solvent removal.

Optimization Parameters

Key variables influencing yield include:

Chlorinating Agent Stoichiometry

As shown in Table 1, increasing the thionyl chloride-to-acid ratio from 1.0:1.0 to 1.5:1.0 elevates conversion from 89% to >99%, while selectivity remains consistently high.

Cyclohexanecarboxylic Acid : Thionyl Chloride (Molar Ratio) Conversion Rate (%) Selectivity (%)
1.0 : 1.0 89 >99
1.0 : 1.5 >99 >99

Catalyst Loading in Friedel-Crafts Step

AlCl₃ must exceed stoichiometric amounts to ensure complete acylation. At a 1.5:1 AlCl₃-to-acyl chloride ratio, conversion reaches >99%, compared to 74% at 1.0:1 (Table 2).

Cyclohexanecarbonyl Chloride : AlCl₃ (Molar Ratio) Conversion Rate (%) Selectivity (%)
1.0 : 1.0 74 >99
1.0 : 1.5 >99 >99

Traditional High-Pressure Hydrogenation Route

Benzoic Acid Hydrogenation

Older methods hydrogenate benzoic acid to cyclohexanecarboxylic acid under extreme conditions (200–300°C, 50–100 bar H₂), often requiring nickel or ruthenium catalysts. This step generates by-products like cyclohexane and cyclohexanol, necessitating costly distillation or crystallization for purification.

Friedel-Crafts Acylation Challenges

Following chlorination, the Friedel-Crafts reaction traditionally uses benzene and AlCl₃ but faces limitations:

  • Solvent Contamination : Residual solvents from prior steps (e.g., cyclohexane) necessitate removal before acylation.
  • Low Atom Economy : Excess benzene (3–5 equivalents) is required to drive the reaction, increasing waste.

Manganate-Catalyzed Coupling Method

Reaction Overview

UK Patents 1,030,003 and 1,063,268 describe a single-step coupling of cyclohexanecarboxylic acid with benzoic acid using manganese carbonate (MnCO₃) at 280–450°C. While bypassing chlorination, this method suffers from:

  • Thermal Degradation : High temperatures decompose reactants, reducing yields to <70%.
  • Catalyst Deactivation : MnCO₃ forms oxides under oxidative conditions, requiring frequent replacement.

Solvent Selection and Process Design

Role of Benzene in Diels-Alder Synthesis

Benzene serves dual purposes:

  • Reaction Medium : Facilitates the Diels-Alder step via π-π interactions with dienophiles.
  • Friedel-Crafts Reactant : Eliminates solvent-switching steps, reducing processing time.

Non-Aromatic Alternatives

Hexane or cyclohexane can replace benzene in the Diels-Alder step, but subsequent benzene addition becomes necessary for acylation. This complicates the process compared to the integrated benzene approach.

Analytical Validation

Spectroscopic Characterization

Post-reaction analysis employs:

  • ¹H NMR : this compound exhibits distinct signals at δ1.22–1.59 (cyclohexyl CH₂), δ3.19–3.32 (methine proton), and δ7.41–7.97 (aromatic protons).
  • GC/MS : Quantifies residual reactants and by-products, ensuring <1% impurities.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl phenyl ketone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexyl phenyl carboxylic acid.

    Reduction: Reduction of this compound can yield cyclohexyl phenyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as Grignard reagents can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Cyclohexyl phenyl carboxylic acid.

    Reduction: Cyclohexyl phenyl alcohol.

    Substitution: Various substituted cyclohexyl phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Safety

  • Chemical Formula : C₁₃H₁₆O
  • Molecular Weight : 188.26 g/mol
  • CAS Number : 712-50-5
  • Melting Point : 55-57 °C
  • Hazard Classification : Irritant (Xi), toxic to aquatic life with long-lasting effects .

Intermediate in Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds, including:

  • Photosensitizers : It is utilized in the production of photoinitiators for polymerization processes, particularly in UV-curable coatings and inks .
  • Medicinal Chemistry : This compound is a precursor for synthesizing antispasmodic agents like cyclohexyl phenyl methanol, which is crucial in pharmaceutical formulations .

Leather Treatment

This compound is employed as an intermediate in leather treatment processes. It enhances the durability and aesthetic properties of leather products, making it valuable in the leather industry .

Biocatalysis Studies

Recent studies have highlighted the use of Lactobacillus paracasei BD101 as a biocatalyst for the reduction of this compound to its corresponding alcohol. This process demonstrates high enantioselectivity and conversion rates, showcasing its potential in green chemistry applications .

Catalysis Research

This compound has been investigated as a substrate in metal-organic framework-supported catalysis for hydroboration and hydroamination reactions. These studies indicate its utility in facilitating complex organic transformations under mild conditions .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound from a mixture of hexahydrobenzoic acid and benzoic acid demonstrated high yields (up to 98.9%) through careful control of reaction conditions. The research emphasized the efficiency of using hydrochloric acid as a catalyst in this process, which maintained high purity levels of the final product .

Case Study 2: Photoinitiator Development

In developing new photoinitiators for UV curing applications, this compound was incorporated into formulations that exhibited improved curing rates and material properties. This application underscores its role in advancing materials science, particularly for coatings that require rapid curing under UV light .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Synthesis IntermediateUsed in the production of photosensitizers and pharmaceuticalsEnhances efficiency in synthesis
Leather TreatmentImproves durability and aesthetics of leather productsIncreases product lifespan
BiocatalysisReduces this compound to alcohol using bacteriaPromotes green chemistry practices
Catalysis ResearchServes as a substrate for various catalytic reactionsEnables complex organic transformations

Mechanism of Action

Cyclohexyl phenyl ketone exerts its effects primarily through its interaction with cellular components. For instance, it induces photohaemolysis in human erythrocytes upon exposure to ultraviolet A-rich irradiation. This process involves the absorption of UV light, leading to the generation of reactive oxygen species that cause cell membrane damage .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Compound Molecular Formula Boiling Point (°C) Stability (250°C, 5.5 days) Key Functional Group
Cyclohexyl phenyl ketone C₁₃H₁₆O 164–166 (Tboilr) Stable (no rearrangement) Ketone
Benzophenone C₁₃H₁₀O 305 N/A Ketone
Cyclohexyl phenyl ether C₁₂H₁₄O N/A Hydrolyzes/rearranges Ether
Cyclohexyl phenyl sulfide C₁₂H₁₄S N/A Hydrolyzes/rearranges Sulfide
Dicyclohexyl ketone C₁₃H₂₂O N/A N/A Ketone

Notes:

  • This compound exhibits superior thermal stability compared to ether/sulfide analogs under high-temperature conditions (250°C) .
  • Benzophenone, a dehydrogenation product of this compound, has a higher boiling point (305°C vs. 164–166°C) due to extended conjugation .

Reactivity in Catalytic Reactions

Reaction Type Substrate Enantioselectivity (ee) Yield Key Finding
Asymmetric Hydrosilylation This compound 83% Moderate Lower ee vs. ethyl phenyl ketone (86%) due to steric hindrance .
Ethyl phenyl ketone 86% High Smaller alkyl groups favor higher yields and selectivity .
Cu-Catalyzed Hydroxylation This compound N/A 55% β-selectivity observed, contrasting γ-selectivity in camphor derivatives .
Dicyclohexyl ketone N/A 70% Similar β-selectivity due to analogous steric environment .

Steric Effects :

  • Bulky substituents (e.g., cyclohexyl, tert-butyl) reduce catalytic activity. For example, tertiary butyl phenyl ketone fails to undergo reduction with Mn(I) catalysts, whereas this compound shows moderate reactivity .

Functional Group Transformations

  • Dehydrogenation: this compound undergoes aromatization to benzophenone under Cu catalysis, while dialkyl ketones (e.g., cyclohexanone) form alkenes or phenols .
  • Electrochemical Degradation : α-Chlorinated derivatives show 72.3% COD removal efficiency at 100 mA/cm², following zero-order kinetics. The BOD₅/COD ratio improves from 0.22 to 0.46, enhancing biodegradability .

Biological Activity

Cyclohexyl phenyl ketone (CHPK) is a compound of significant interest in various fields, including organic chemistry, pharmacology, and materials science. Its unique structure, featuring a cyclohexyl group attached to a phenyl ketone, lends it diverse biological activities and applications. This article explores the biological activity of CHPK, including its synthesis, mechanisms of action, and case studies highlighting its effects.

Chemical Structure and Properties

This compound has the molecular formula C13H16OC_{13}H_{16}O and features a carbonyl group (C=OC=O) bonded to both a cyclohexyl and a phenyl group. The cyclohexyl ring adopts a chair conformation, which influences its reactivity and interactions with biological systems .

PropertyValue
Molecular Weight196.27 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

This compound exhibits various biological activities, primarily attributed to its structural characteristics. It acts as a photoinitiator in polymerization processes due to its ability to generate free radicals upon exposure to UV light. This property is utilized in the production of coatings, adhesives, and dental materials .

In addition to its photoinitiating capabilities, CHPK has been implicated in allergic reactions. A case study reported instances of photoallergic contact dermatitis associated with exposure to CHPK and related compounds, indicating potential sensitization effects in individuals previously exposed to similar ketones .

Case Studies

  • Photoinitiator Activity : Research demonstrated that CHPK is effective as a photoinitiator in acrylic polymerization. The efficiency of CHPK was compared with other initiators, showing favorable results in terms of curing speed and final product properties .
  • Allergic Reactions : A clinical study highlighted cases of allergic contact dermatitis linked to CHPK exposure in printing inks. Patients exhibited reactions upon contact with products containing this compound, suggesting the need for regulatory attention regarding its use in consumer products .

Table 2: Biological Activities and Effects

ActivityDescriptionReferences
PhotoinitiatorInitiates polymerization under UV light
Allergic Contact DermatitisAssociated with sensitization in exposed individuals

Synthesis Methods

The synthesis of this compound typically involves Friedel-Crafts acylation reactions. One notable method employs cyclohexanecarbonyl chloride reacted with phenol in the presence of aluminum chloride as a catalyst. This method yields high selectivity and conversion rates, making it suitable for industrial applications .

Table 3: Synthesis Overview

MethodReactantsYield
Friedel-Crafts AcylationCyclohexanecarbonyl chloride + Phenol>99%

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cyclohexyl phenyl ketone in laboratory settings?

this compound is synthesized via Friedel-Crafts acylation, where cyclohexane derivatives react with benzoyl chloride in the presence of Lewis acids like AlCl₃ . Alternative methods include oxidation of α-hydroxythis compound using phase-transfer catalysts (e.g., carbon tetrachloride and sodium hydroxide) under controlled conditions . Recent optimizations involve one-step procedures with improved yields (~85%) by adjusting solvent polarity and reaction temperature .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

High-purity samples (≥99%) are validated using HPLC with UV detection (λ = 254 nm) and chiral columns for enantiomeric separation . Structural confirmation employs 1^1H/13^13C NMR, IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry (m/z 204.27 for [M+H]⁺) . Purity criteria include moisture (<0.1%) and ash content (<0.5%) via Karl Fischer titration and gravimetric analysis .

Q. How is this compound utilized as a photoinitiator in UV-curable systems?

As a Type I photoinitiator (e.g., Irgacure 184), it undergoes Norrish Type I cleavage under UV light (λ = 250–350 nm), generating free radicals to initiate polymerization. Key parameters include UV intensity (10–50 mW/cm²) and catalyst loading (1–5 wt%) . Stability studies recommend storage in dark, inert conditions to prevent premature degradation .

Advanced Research Questions

Q. How does cyclohexyl ring strain influence reaction kinetics with sodium borohydride?

Kinetic studies (0–35°C) reveal reduced hydride affinity due to cyclohexyl ring strain, lowering reaction rates compared to cyclopentyl analogs. At 0°C, this compound exhibits a relative rate constant of 0.25 (vs. acetophenone = 1.0), attributed to torsional strain destabilizing the transition state . Conformational analysis via DFT suggests planar alignment of the ketone carbonyl and cyclohexyl ring optimizes steric hindrance, impacting reactivity .

Q. What methodological challenges arise in asymmetric hydrosilylation of this compound?

Bulky substituents on the cyclohexyl group reduce enantioselectivity (e.g., 83% ee vs. 86% for ethyl phenyl ketone) due to steric clashes with chiral catalysts like trans-diaminocyclohexane complexes. Optimization requires ligand screening (e.g., macrocycle L18 vs. acyclic L8) and silane stoichiometry (1.2 equiv.) in non-polar solvents (toluene, RT) .

Q. How do conflicting data on migratory aptitudes in thermal rearrangements inform mechanistic studies?

During pyrolysis (200–220°C), phenyl migration dominates over alkyl groups (4d yield >90%), but steric bulk at the migration origin can invert trends. For example, pentyl groups exhibit higher migratory aptitude than phenyl in strained systems, as shown by NMR and computational models . Contradictions highlight the need for context-dependent analysis of steric/electronic factors .

Q. What strategies resolve contradictions in Baeyer-Villiger oxidation mechanisms involving this compound?

Quantum mechanical studies (B3LYP/6-311+G(d,p)) identify acid-catalyzed Criegee intermediate formation as rate-limiting (ΔG‡ ≈ 38–41 kcal/mol). While cyclohexyl groups slow migration due to steric hindrance, strong acids (e.g., H₂SO₄) accelerate both addition and migration steps, reconciling divergent kinetic data .

Properties

IUPAC Name

cyclohexyl(phenyl)methanone
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InChI

InChI=1S/C13H16O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BMFYCFSWWDXEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H16O
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DSSTOX Substance ID

DTXSID5048182
Record name Cyclohexylphenylketone
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Molecular Weight

188.26 g/mol
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CAS No.

712-50-5
Record name Cyclohexyl phenyl ketone
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Synthesis routes and methods I

Procedure details

A solution of cyclohexanecarbonyl chloride (9.1 ml) in CH2Cl2 (25 ml) was added slowly under nitrogen atmosphere at 0-4° C. to a stirred mixture of AlCl3 (9.1 g), CH2Cl2 (25 ml) and benzene (50 ml). The resulting mixture was stirred for 1 hour at 0-4° C. and 12 hours at the room temperature. The mixture was poured into ice-water (200 ml, contains 1 ml of concentrated HCl) and stirred for 5 minutes. The phases were separated and the aqueous phase was washed with CH2CO2 (2×20 ml). The organic phases were combined and extracted with water (2×20 ml), 2.5% NaOH solution (2×30 ml) and water (2×20 ml). The organic phase was dried over Na2SO4 and evaporated. Yield was 12.0 g.
Quantity
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9.1 g
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50 mL
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25 mL
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25 mL
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ice water
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200 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 11.5 g/h of benzoic acid, 36 g/h of cyclohexanecarboxylic acid and 13 g/h of water was evaporated in an evaporator and passed, together with 10 l/h of nitrogen, at 450° C., over 100 ml of a catalyst which contained 2% by weight of potassium oxide, the remainder being anatase. The reaction gases were then cooled and were collected in a receiver. From the discharged two-phase mixture, the organic phase was analyzed by gas chromatography. The conversion of benzoic acid was 98%. The selectivity with respect to cyclohexyl phenyl ketone was 60%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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